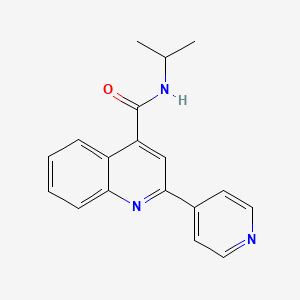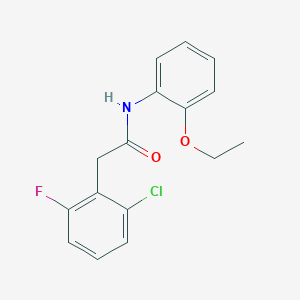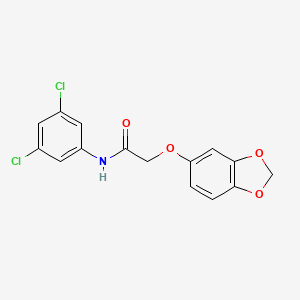![molecular formula C24H26FN3O4 B14959490 1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959490.png)
1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a morpholine moiety, and a fluorophenyl group, making it a unique structure with diverse chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl group is introduced onto the pyrrolidine ring.
Attachment of the morpholine moiety: This can be done through an amide bond formation reaction, where the morpholine group is attached to the pyrrolidine ring via a carbonyl linkage.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like oncology or neurology.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds may have slight variations in their structure, leading to differences in their chemical and biological properties.
Other pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents can be compared to highlight the unique features of this compound.
This compound’s unique combination of functional groups and structural features sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Eigenschaften
Molekularformel |
C24H26FN3O4 |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholine-4-carbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H26FN3O4/c25-19-7-5-17(6-8-19)9-10-28-16-18(15-22(28)29)23(30)26-21-4-2-1-3-20(21)24(31)27-11-13-32-14-12-27/h1-8,18H,9-16H2,(H,26,30) |
InChI-Schlüssel |
CXJTZZGZZGJQNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[morpholin-4-yl(phenyl)methyl]-4H-chromen-4-one](/img/structure/B14959413.png)
![N-(1,3-benzodioxol-5-yl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959430.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14959441.png)
![2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide](/img/structure/B14959445.png)
![[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone](/img/structure/B14959447.png)
![8-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959450.png)
![(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B14959455.png)

![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B14959463.png)
![2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14959470.png)

![ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B14959495.png)

